3-Methylhentriacontane

Description

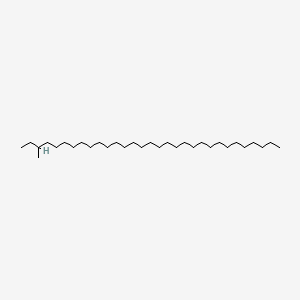

Structure

2D Structure

Propriétés

Formule moléculaire |

C32H66 |

|---|---|

Poids moléculaire |

450.9 g/mol |

Nom IUPAC |

3-methylhentriacontane |

InChI |

InChI=1S/C32H66/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(3)5-2/h32H,4-31H2,1-3H3 |

Clé InChI |

FYHMQCYBOCSFQS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |

Synonymes |

3-methylhentriacontane |

Origine du produit |

United States |

Natural Occurrence and Biogeochemical Distribution of 3 Methylhentriacontane

Methodologies for Isolation and Enrichment of 3-Methylhentriacontane from Biological Matrices

The isolation and enrichment of this compound from complex biological sources, such as insect cuticles or plant waxes, necessitate multi-step purification methodologies. A common approach involves an initial solvent extraction of the biological material, followed by fractionation to separate hydrocarbons from more polar lipids. pnas.org

A widely used technique for separating branched alkanes like this compound from straight-chain alkanes (n-alkanes) employs 5-Å molecular sieves. pnas.org These sieves have pores that selectively adsorb the linear n-alkanes, leaving the methyl-branched isomers in the solvent. pnas.org Following this enrichment, the fraction containing the methyl-branched cuticular hydrocarbons (MBCHs) can be further purified using preparative high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). pnas.org For instance, crude extracts of the cockroach Blaberus giganticus were successfully processed to yield multimilligram quantities of this compound using this combination of molecular sieves and RP-HPLC. pnas.org In cases of highly complex mixtures, such as those from the cerambycid beetle Monochamus titillator, a gradient elution in the HPLC step may be required to achieve adequate resolution and isolate the compound. pnas.org

For analytical purposes, direct immersion solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a solvent-minimized alternative for extracting and identifying cuticular hydrocarbons. mdpi.com This method has been applied to analyze the cuticular hydrocarbon profiles of stored-grain insects, successfully identifying this compound among other compounds. mdpi.com Chemical synthesis is also employed to produce pure enantiomers, such as the (R)- and (S)-forms of this compound, which are crucial for bioactivity studies. biologists.comresearchgate.net

Diversity of Biological Sources Exhibiting this compound Production

This compound is a prominent and functionally significant component of the cuticular hydrocarbon (CHC) profiles of numerous insect species across different orders. pnas.org It is perhaps most well-known for its role as a queen pheromone in various ant species. In the black garden ant, Lasius niger, this compound is a major component of the queen's cuticular profile and is also present on her eggs. biologists.comresearchgate.netnih.govbiologists.com It functions as both a primer pheromone, inhibiting ovarian development in workers, and a releaser pheromone, reducing worker aggression. biologists.comnih.gov Its production is correlated with the queen's maturity and fecundity. nih.govnih.gov Evidence suggests that 3-methyl-alkanes, including this compound, may also serve as fertility signals in other ant species such as Camponotus floridanus and Formica fusca. nih.govpnas.org

Beyond its role in social insects, this compound has been identified in a wide array of other insect taxa. Researchers have isolated it from the cockroach Blaberus giganticus and the cerambycid beetle Monochamus titillator. pnas.org It is also found in the lesser grain borer, Rhyzopertha dominica, a pest of stored grains. mdpi.com In South African fig wasp communities, this compound is one of the key methyl-branched alkanes that helps to distinguish between different species, such as Elisabethiella glumosae. psu.edu Furthermore, it has been identified in the CHC profiles of the Natal fruit fly (Ceratitis rosa) and various necrophagous fly species. oup.comsenasica.gob.mx A study on the ant Formica japonica identified distinct chemotypes with varying hydrocarbon profiles, some of which contained this compound, suggesting its role in intraspecific chemical variation. bioone.org

This compound is not exclusive to the animal kingdom and has been identified as a constituent of epicuticular waxes in a variety of plant species. nih.gov For example, it has been reported in the wax of Vanilla madagascariensis and the common potato, Solanum tuberosum. nih.gov

The production of this compound extends to the microbial world. Research on endophytic bacteria isolated from the camphor (B46023) tree (Cinnamomum camphora) has demonstrated that certain strains can produce a range of alkanes for potential biofuel applications. Specifically, the bacterium Bacillus aerophilus (strain Camph. 3) was shown to produce Hentriacontane (B1218953) and this compound when cultured in specific growth media. nih.gov This finding indicates that microbial synthesis is a source of this compound in the environment. While some diatoms are known to use chemical signaling for mating, the identified attraction pheromone in Seminavis robusta is a diketopiperazine, not this compound. researchgate.net

Presence in Plant Waxes and Associated Biological Systems

Quantitative Analysis of this compound Abundance Across Diverse Taxa and Ecologies

The abundance of this compound varies significantly among different species and even within species depending on factors like caste, physiological state, and environment. In queens of the ant Lasius niger, it is present in relatively large amounts on the cuticle, where it functions as a signal of fertility. biologists.comresearchgate.net In contrast, it is found in much smaller, trace quantities in the cuticular wax of Citrus aurantium L. fruit, where it constituted just 0.01% of the total wax components in one study. nih.gov

Studies on plant waxes have provided specific quantitative data. For example, in the essential oil of Descurainia sophia, this compound represented 1.0% of the total identified compounds. scispace.com In tomato fruit cuticles, its concentration was measured at approximately 0.6 µg/cm². oup.com The relative abundance can also differ between closely related species, as seen in the genus Dianthus. nih.gov

In insects, quantitative differences can be linked to specific biological traits. A study on the lesser grain borer (Rhyzopertha dominica) found that the amount of this compound from homogenized body extractions showed one of the most significant differences between phosphine-resistant and susceptible strains, suggesting a potential role in insecticide resistance. mdpi.com In the Natal fruit fly, the coastal population had higher relative amounts of this compound compared to the highland population. senasica.gob.mx

| Organism | Source/Context | Relative Abundance / Concentration | Reference |

|---|---|---|---|

| Dianthus deltoides | Plant Wax | 1.7% | nih.gov |

| Dianthus petraeus | Plant Wax | 3.5% | nih.gov |

| Dianthus-pinifolius | Plant Wax | 3.9% | nih.gov |

| Descurainia sophia | Essential Oil | 1.0% | scispace.com |

| Lycopersicon esculentum (Tomato) | Fruit Cuticle | 0.6 µg/cm² | oup.com |

| Citrus aurantium L. | Fruit Cuticular Wax | 0.01% | nih.gov |

| Rhyzopertha dominica | Homogenized Body (Phosphine-Resistant) | Significantly higher than susceptible strain | mdpi.com |

| Ceratitis rosa (Natal fruit fly) | Cuticular Hydrocarbons (Coastal Population) | Higher relative amount than highland population | senasica.gob.mx |

Environmental and Biogeographical Influences on this compound Accumulation

The production and accumulation of this compound and other cuticular hydrocarbons are influenced by a range of environmental, physiological, and geographical factors. In social insects, the queen's health can directly impact pheromone production. For instance, when Lasius niger queens were subjected to an experimental immune challenge, their production of this compound was depressed, indicating that the pheromonal signal is an honest indicator of the queen's condition. nih.govnih.govd-nb.info

Physical environmental conditions also play a role. Studies on harvester ants (Pogonomyrmex barbatus) have shown that exposure to warm, dry conditions, similar to those encountered when leaving the nest, can alter the composition of cuticular hydrocarbons, generally increasing the proportion of n-alkanes to enhance desiccation resistance. researchgate.net While this study did not single out this compound, it demonstrates the plasticity of CHC profiles in response to the environment.

Biogeographical differences are evident in the CHC profiles of geographically separated populations of the same species. A comparison of lowland (coastal) and highland populations of the Natal fruit fly (Ceratitis rosa) revealed significant quantitative differences in their CHC profiles, with the coastal population having a higher abundance of this compound. senasica.gob.mx Similarly, distinct chemotypes based on CHC profiles, including 3-methylalkanes, have been found in different geographical regions of Japan for the ant Formica japonica. bioone.org In a study of the chemical profiles of Dianthus species, multivariate statistical analyses showed that the composition of surface waxes was subject to both genetic and ecological factors, with the latter appearing to play a more significant role. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of 3 Methylhentriacontane

Elucidation of General Alkane Biosynthesis in Relevant Organisms

The general pathway for hydrocarbon biosynthesis in insects is well-established and occurs primarily in specialized cells called oenocytes. annualreviews.orgresearchgate.netbiorxiv.org This process can be broken down into four main steps: annualreviews.orgresearchgate.net

Precursor Formation: The process begins with the synthesis of straight-chain and methyl-branched fatty acid precursors. annualreviews.org For methyl-branched alkanes like 3-methylhentriacontane, this involves the incorporation of a propionate (B1217596) unit, in the form of methylmalonyl-CoA, in place of a malonyl-CoA unit during the early stages of fatty acid chain elongation. annualreviews.orgu-tokyo.ac.jputk.edu

Elongation: These initial fatty acid chains are then elongated to very-long-chain fatty acyl-CoAs by a series of enzymes known as elongases. annualreviews.orgresearchgate.net The chain length specificity, which determines the final hydrocarbon product, is thought to be controlled during this elongation process. annualreviews.org

Reduction to Aldehydes: The very-long-chain fatty acyl-CoAs are subsequently reduced to long-chain aldehydes. annualreviews.orgpnas.org This step is catalyzed by fatty acyl-CoA reductases (FARs). annualreviews.orgresearchgate.net

Oxidative Decarbonylation: In the final step, the long-chain aldehydes are converted to hydrocarbons, which are one carbon shorter, through oxidative decarbonylation. annualreviews.orgpnas.org This crucial reaction is catalyzed by a cytochrome P450 enzyme from the CYP4G family. annualreviews.orgpnas.orgtandfonline.com

This fundamental pathway is conserved across many insect species, providing the framework for the production of a wide variety of straight-chain, unsaturated, and methyl-branched hydrocarbons. biorxiv.org

Specific Enzymatic Systems and Catalytic Mechanisms in this compound Formation

The formation of this compound involves specific enzymatic machinery that introduces the methyl branch at the correct position.

Fatty Acid Synthase (FAS): Evidence suggests that a microsomal fatty acid synthase (FAS), rather than the soluble FAS, is responsible for incorporating the methylmalonyl-CoA unit during the initial stages of fatty acid synthesis. annualreviews.orgu-tokyo.ac.jpscienceopen.com This specialized FAS is crucial for initiating the formation of the branched-chain precursor.

Source of the Methyl Group: The methylmalonyl-CoA unit, which provides the methyl branch, can be derived from several sources, including the amino acids valine, isoleucine, and methionine, or from succinate. u-tokyo.ac.jp In the German cockroach, for instance, radiotracer studies have shown that valine, isoleucine, and methionine can all serve as precursors for the methyl branch in its dimethylalkanes. psu.edu

Stereochemistry: The stereochemistry of the methyl branch is highly conserved across the insect kingdom. Studies have shown that the methyl-branched hydrocarbons in a wide variety of insects, including this compound, consistently have the (R)-configuration. pnas.org This stereospecificity is likely determined by the enoyl-ACP reductase domain of the fatty acid synthase during the reduction of an α,β-unsaturated thioester intermediate. pnas.org

The following table summarizes the key enzymes involved in the general and specific pathways of methyl-branched hydrocarbon biosynthesis:

| Enzyme Family | Function | Relevance to this compound |

| Acetyl-CoA Carboxylase (ACC) | Produces malonyl-CoA for fatty acid synthesis. researchgate.net | Provides the building blocks for the carbon backbone. |

| Fatty Acid Synthase (FAS) | Synthesizes fatty acid chains. A microsomal FAS incorporates methylmalonyl-CoA. annualreviews.orgu-tokyo.ac.jp | Crucial for introducing the methyl branch at the C-3 position. |

| Elongases (ELO) | Elongate the fatty acid chain to very long chains. researchgate.netbiorxiv.org | Determine the final chain length of the hydrocarbon. |

| Fatty Acyl-CoA Reductases (FAR) | Reduce very-long-chain fatty acyl-CoAs to aldehydes. researchgate.netbiorxiv.org | Prepares the precursor for the final decarbonylation step. |

| Cytochrome P450 (CYP4G) | Catalyzes the oxidative decarbonylation of aldehydes to hydrocarbons. annualreviews.orgpnas.orgtandfonline.com | The terminal step in the formation of this compound. |

Genetic and Transcriptomic Regulation of this compound Biosynthetic Genes

The production of specific cuticular hydrocarbon profiles, including the relative abundance of compounds like this compound, is under tight genetic and transcriptomic control.

Gene Families: The enzymes involved in CHC biosynthesis, such as FAS, elongases, desaturases, and FARs, belong to multigene families. biorxiv.orgnih.gov This genetic redundancy and diversification allow for the evolution of species-specific and even sex-specific CHC profiles.

Transcriptomic Analyses: Studies comparing gene expression in tissues responsible for CHC synthesis (oenocytes) with other tissues have helped to identify candidate genes involved in the biosynthetic pathway. nih.govelifesciences.org For example, transcriptomic analysis of isolated oenocytes from the mosquito Anopheles gambiae revealed the enrichment of genes related to long-chain fatty acyl-CoA biosynthesis and elongation. elifesciences.org

Regulation of Gene Expression: The expression of CHC biosynthetic genes can be influenced by various factors, including developmental stage, sex, and environmental conditions like temperature and humidity. mdpi.com For instance, in some insects, the expression of certain elongase genes is regulated by hormones, leading to changes in the chain length of the hydrocarbons produced. u-tokyo.ac.jp In the ant Lasius niger, there is a strong genetic correlation between the production of this compound and fertility, suggesting a link between the regulation of this pheromone and reproductive physiology. uchicago.edu

Transcription Factors: While the specific transcription factors that directly regulate the genes for this compound biosynthesis are not fully elucidated, studies in plants on cuticular wax biosynthesis have identified several families of transcription factors, such as MYB and AP2/EREBP, that control the expression of wax biosynthetic genes. researchgate.net It is likely that similar regulatory networks exist in insects.

Comparative Biosynthetic Strategies for Branched-Chain Hydrocarbons

Insects produce a remarkable diversity of branched-chain hydrocarbons, and the position and number of methyl branches are key determinants of their biological function. The biosynthesis of these different branched-chain hydrocarbons relies on variations of the general pathway.

Internally Branched vs. 3-Methylalkanes: The biosynthesis of internally branched methylalkanes also involves the incorporation of a methylmalonyl-CoA unit, but at a later point in the chain elongation process compared to 3-methylalkanes. utk.edu The specificity of which elongase enzyme incorporates the methyl branch likely determines the final position of the branch.

Dimethylalkanes: The synthesis of dimethylalkanes, such as the contact sex pheromone of the German cockroach (3,11-dimethylnonacosane), involves the insertion of two separate methylmalonyl-CoA units at specific points during chain elongation. u-tokyo.ac.jppsu.edu

Evolutionary Conservation and Divergence: While the fundamental enzymatic machinery for hydrocarbon biosynthesis is conserved, the evolution of different CHC profiles is driven by changes in the genes controlling chain length and branching. biorxiv.org The expansion and diversification of gene families like the fatty acid synthases and elongases have played a significant role in the evolution of the vast array of CHC profiles seen in insects. researchgate.net

The table below provides a comparison of the biosynthetic origins of different types of methyl-branched hydrocarbons.

| Hydrocarbon Type | Key Biosynthetic Feature | Example Compound |

| 3-Methylalkanes | Incorporation of methylmalonyl-CoA as the second unit in chain elongation. utk.edu | This compound |

| Internally-branched Monomethylalkanes | Incorporation of methylmalonyl-CoA at a specific point during chain elongation. annualreviews.orgutk.edu | 11-Methylnonacosane |

| Dimethylalkanes | Incorporation of two methylmalonyl-CoA units at specific points during chain elongation. u-tokyo.ac.jp | 3,11-Dimethylnonacosane |

Isotopic Tracer Methodologies in this compound Biosynthesis Research

Isotopic tracer studies have been indispensable in elucidating the biosynthetic pathways of cuticular hydrocarbons, including this compound. annualreviews.orgnih.gov These methods involve feeding or injecting insects with precursors labeled with stable or radioactive isotopes and then analyzing the resulting hydrocarbons to determine the metabolic fate of the label. annualreviews.org

Early Studies: Early research utilized radioisotopes like ³H and ¹⁴C to trace the incorporation of precursors such as acetate, propionate, and amino acids into the hydrocarbon fraction. u-tokyo.ac.jppsu.edu These studies were crucial in establishing that propionate is the source of the methyl branch in methyl-branched alkanes. psu.edu

Carbon-13 NMR: The use of stable isotopes, particularly ¹³C, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, has provided more detailed insights into the biosynthetic process. utk.edu For example, ¹³C-NMR studies with [1-¹³C]propionate in the American cockroach demonstrated that the label was incorporated into the carbon adjacent to the tertiary carbon of 3-methylpentacosane, confirming that the methyl branch is inserted early in the chain elongation process. utk.edu

Deuterium Labeling: Deuterium-labeled precursors have also been used to track the synthesis of unsaturated hydrocarbons and to confirm the dietary origin of certain precursors. iastate.edu

Modern Applications: More recently, isotopic tracing has been combined with techniques like gas chromatography-mass spectrometry (GC-MS) to precisely identify and quantify the labeled products. nih.gov This approach can be used to study the transfer of hydrocarbons between individuals, for instance, in the context of chemical mimicry in social insects. nih.gov

These isotopic tracer methodologies continue to be a powerful tool for understanding the intricate details of CHC biosynthesis and its regulation. cuni.cz

Chemical Synthesis and Advanced Methodological Developments for 3 Methylhentriacontane

Strategic Total Synthesis Approaches for Long-Chain Methylated Alkanes

The total synthesis of long-chain methylated alkanes like 3-methylhentriacontane is a significant challenge in organic chemistry, primarily driven by their roles as insect pheromones and their utility as standards for geochemical and biological studies. rsc.orgresearchgate.net Strategic approaches to these molecules typically rely on the convergent assembly of smaller, readily available building blocks through robust carbon-carbon bond-forming reactions. A common strategy involves the coupling of two long-chain fragments, one of which contains the requisite methyl branch at a specific position.

Development of Stereoselective Synthetic Pathways for Enantiopure this compound

Since this compound is a chiral molecule, its biological activity, particularly as a queen pheromone in ants like Lasius niger, can be dependent on its absolute configuration. biologists.comresearchgate.net This necessitates the development of synthetic pathways that can produce each enantiomer, (R)- and (S)-3-methylhentriacontane, in high enantiomeric purity.

A well-established stereoselective synthesis for both enantiomers of this compound has been reported, starting from commercially available chiral precursors. biologists.commdpi.comresearchgate.net The synthesis for the (R)-enantiomer, for example, begins with (R)-(+)-2-methylbutan-1-ol. This chiral alcohol is converted into a more reactive species, typically a triflate, which serves as an electrophile in a copper-catalyzed coupling reaction with a long-chain Grignard reagent. The resulting long-chain alcohol is then converted to an alkyl bromide. A second key carbon-carbon bond-forming reaction, an alkynylation with hexadecynyllithium, is performed to construct the full 31-carbon backbone with an internal triple bond. The final step is the catalytic hydrogenation of the alkyne using a rhodium on carbon (Rh/C) catalyst to furnish the desired (R)-3-methylhentriacontane. biologists.com The (S)-enantiomer is synthesized through an analogous pathway, starting with (S)-(-)-2-methylbutan-1-ol. biologists.commdpi.com

Table 1: Stereoselective Synthesis Pathway for (R)-3-Methylhentriacontane

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | (R)-2-Methylbutan-1-ol | Triflic anhydride (B1165640) (Tf₂O), Pyridine | (R)-2-Methylbutyl triflate | Activation of alcohol for coupling |

| 2 | (R)-2-Methylbutyl triflate | 11-(tert-butyldimethylsilyloxy)undecylmagnesium bromide, Li₂CuCl₄ | (S)-13-Methyl-1-(tert-butyldimethylsilyloxy)pentadecane | First C-C bond formation (Grignard coupling) |

| 3 | (S)-13-Methyl-1-(tert-butyldimethylsilyloxy)pentadecane | Triphenylphosphine dibromide (Ph₃PBr₂) | (S)-13-Methyl-1-bromopentadecane | Conversion to alkyl bromide for second coupling |

| 4 | (S)-13-Methyl-1-bromopentadecane | Hexadecynyllithium | (R)-29-Methylhentriacont-15-yne | Second C-C bond formation (Alkynylation) |

| 5 | (R)-29-Methylhentriacont-15-yne | H₂, 5% Rhodium on Carbon (Rh/C) | (R)-3-Methylhentriacontane | Final reduction to saturated alkane |

This table is based on the synthetic scheme reported in referenced literature. biologists.comresearchgate.net

Mechanistic Investigations of Key Carbon-Carbon Bond Forming Reactions in Alkane Synthesis

The success of synthetic strategies for long-chain alkanes hinges on the reliability of the carbon-carbon bond-forming reactions employed. Mechanistic understanding of these reactions is crucial for optimizing conditions and maximizing yields.

In the synthesis of this compound, two critical C-C bond formations are the copper-catalyzed Grignard coupling and the alkynylation reaction. biologists.com

Grignard Coupling Mechanism : The reaction between the Grignard reagent and the alkyl triflate is a type of cross-coupling reaction. While the precise mechanism can be complex, the use of a copper catalyst (Li₂CuCl₄) is key. It is believed to involve the formation of an organocuprate species in situ, which then undergoes oxidative addition with the alkyl triflate followed by reductive elimination to form the new C-C bond. Iron-catalyzed cross-coupling reactions of alkyl halides with Grignard reagents have been studied in detail, with evidence pointing towards mechanisms involving radical intermediates and Fe(I)/Fe(II)/Fe(III) catalytic cycles. nih.gov These studies provide insight into the complexities of transition-metal-catalyzed C-C bond formation.

Alkynylation Mechanism : The reaction of the alkyl bromide with hexadecynyllithium is a classic example of a nucleophilic substitution (Sₙ2) reaction. The terminal alkyne is deprotonated by a strong base to form a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbon of the alkyl bromide, displacing the bromide leaving group and forming the new carbon-carbon bond. biologists.com

Recent advancements in synthetic methodology have explored photocatalytic approaches for the direct functionalization of alkanes. rsc.orgnih.gov These methods, often using transition metal catalysts or organophotocatalysts, can generate alkyl radicals from unactivated C-H bonds under mild conditions, which can then be coupled with various partners. acs.orgbohrium.com While not yet reported for a total synthesis of this compound, these innovative techniques represent a frontier in C-C bond formation for alkane synthesis, potentially offering more direct and atom-economical routes in the future. bohrium.com

Innovations in Purification and Characterization Techniques for Synthetic this compound

The purification and unambiguous characterization of synthetic long-chain alkanes are essential to confirm their identity, purity, and, for chiral molecules, their enantiomeric excess.

Purification Innovations: Following synthesis, crude products require purification to remove unreacted starting materials, reagents, and byproducts. Traditional methods like silica (B1680970) gel column chromatography are used extensively for intermediate purification steps in the synthesis of this compound. biologists.com For the final, highly lipophilic product, which can be challenging to separate from other similar hydrocarbons, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique. pnas.orgbiotage.com The isolation of this compound from complex natural insect extracts has been successfully achieved using RP-HPLC, demonstrating its efficacy. pnas.org For initial extraction from complex matrices, especially from biological sources, Accelerated Solvent Extraction (ASE) offers a more rapid and efficient alternative to traditional methods, yielding higher recoveries of alkanes and long-chain alcohols. researchgate.net

Characterization Techniques: A suite of spectroscopic and analytical methods is employed to verify the structure and purity of synthesized this compound.

NMR Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. biologists.com For this compound, specific signals corresponding to the methyl group and the unique methine proton confirm the branching position. mdpi.com Advanced 2D NMR techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), have been developed to characterize mixtures of linear and branched alkanes, which is particularly useful when analyzing complex reaction mixtures or natural extracts. acs.orgnih.gov

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight (M⁺ at m/z 450.5 for C₃₂H₆₆) and provides a characteristic fragmentation pattern. biologists.comnih.gov Kovats retention indices, derived from GC, are also used to help identify specific methyl-branched alkanes based on their elution patterns. unl.edu

Optical Rotation : For enantiopure samples, polarimetry is crucial. The specific rotation ([α]D) is measured to confirm the stereochemical outcome of the synthesis and determine the enantiomeric purity. For this compound, distinct positive and negative values are reported for the (S) and (R) enantiomers, respectively. biologists.commdpi.com

Table 2: Characterization Data for Synthetic this compound

| Property | (S)-3-Methylhentriacontane | (R)-3-Methylhentriacontane | Reference(s) |

|---|---|---|---|

| Molecular Formula | C₃₂H₆₆ | C₃₂H₆₆ | nih.gov |

| Molecular Weight | 450.9 g/mol | 450.9 g/mol | nih.gov |

| Melting Point | 36 °C | 36 °C | biologists.commdpi.com |

| Specific Rotation ([α]D) | +3.01° to +3.43° (in CH₂Cl₂) | -3.37° to -3.53° (in CH₂Cl₂) | biologists.commdpi.com |

| ¹³C NMR (Key Signals) | ~11.6, 19.4, 34.6 ppm | ~11.6, 19.4, 34.6 ppm | mdpi.com |

| High-Resolution MS (M⁺) | Found: 450.5169 | Found: 450.5169 (for racemate) | biologists.com |

Green Chemistry Principles and Sustainable Synthesis of Long-Chain Hydrocarbons

The synthesis of long-chain hydrocarbons, traditionally reliant on petrochemical feedstocks and energy-intensive processes, is an area where the principles of green chemistry are increasingly important. royalsocietypublishing.org The goal is to develop more sustainable methods that reduce waste, use renewable resources, and minimize environmental impact. rroij.com

Renewable Feedstocks : A primary focus of green chemistry is the shift from fossil fuels to renewable biomass. royalsocietypublishing.org Technologies are being developed to convert biomass-derived materials, such as glycerol (B35011) (a byproduct of biodiesel production), into liquid fuels and chemicals. One innovative approach combines aqueous-phase reforming (APR) and Fischer-Tropsch (FT) synthesis in a single reactor. rsc.org In this process, glycerol is converted to syngas (CO and H₂), which is then transformed into long-chain hydrocarbons over a catalyst. rsc.org

Biocatalysis : Enzymes are highly efficient and selective catalysts that operate under mild conditions (room temperature, atmospheric pressure, in water). rroij.comnih.gov The use of lipases for the kinetic resolution of chiral alcohols is a key step in the stereoselective synthesis of this compound, showcasing the integration of biocatalysis into complex chemical synthesis. biologists.com Further development of enzymatic pathways, mimicking the natural biosynthesis of hydrocarbons in insects, could lead to highly sustainable production methods. pnas.orgncsu.edu

Catalysis and Energy Efficiency : Green chemistry emphasizes the use of catalytic reactions over stoichiometric ones to improve atom economy and reduce waste. royalsocietypublishing.org The development of novel catalysts for C-C bond formation, such as the photocatalytic systems that operate under visible light at ambient temperatures, aligns with the principle of designing for energy efficiency. rsc.orgmpg.de

Safer Solvents : The choice of solvent has a major impact on the environmental footprint of a chemical process. Research into greener solvents has identified alternatives to traditional, volatile organic compounds. For instance, 2-methyltetrahydrofuran (B130290) (Me-THF), which can be derived from biomass, has emerged as a more sustainable alternative to ethers like THF for Grignard reactions. researchgate.net

While a fully "green" synthesis of this compound has not yet been realized, the application of these principles—using biocatalytic resolution, optimizing catalytic steps, and exploring routes from renewable feedstocks—points the way toward more sustainable production of long-chain hydrocarbons in the future. mpg.de

Ecological and Interspecies Interaction Roles of 3 Methylhentriacontane Non Human Focus

Function of 3-Methylhentriacontane as a Cuticular Hydrocarbon in Insect Physiology and Behavior

Cuticular hydrocarbons (CHCs) are a primary component of the waxy outer layer of the insect exoskeleton, known as the epicuticle. mdpi.comnih.gov This lipid layer's principal function is to act as a waterproofing barrier, preventing desiccation and protecting the insect from environmental stressors. annualreviews.orguni-regensburg.de CHCs, including methyl-branched alkanes like this compound, are crucial for the successful adaptation of insects to terrestrial environments. annualreviews.org

This compound has been identified in the cuticular profiles of various insects, including cockroaches (Blaberus giganticus), cerambycid beetles (Monochamus titillator), and numerous ant species. oup.combvsalud.org Its presence and relative abundance contribute to the unique chemical signature that governs interactions both within and between species.

Role as a Chemical Signaling Molecule in Interspecies Communication

As a semiochemical, this compound facilitates communication not just within a species but also between different species. These chemical signals can be intercepted by other organisms, leading to a range of interactions. Predators and parasitoids, for example, have evolved to use the CHCs of their prey as kairomones—chemical cues that help them locate and identify suitable hosts. annualreviews.orgnumberanalytics.com While the specific role of this compound as a kairomone is not extensively documented, its presence as a major component in the CHC profile of many insects suggests it is a likely contributor to the chemical signature detected by natural enemies. annualreviews.orgoup.com

One of the most well-documented roles of this compound is as a queen pheromone in the black garden ant, Lasius niger. nih.govnih.gov In these highly organized societies, the queen is the primary reproductive individual, and her presence and fertility are crucial for colony stability and productivity. The queen signals her status to the worker ants through chemical cues, and this compound is a major component of this signal. annualreviews.orgnih.govbiologists.com

Research has shown that this compound is present in significantly larger amounts on the cuticle of fertile L. niger queens and their eggs compared to workers. annualreviews.orgbiologists.com This compound serves two main functions, exhibiting both primer and releaser effects on the workers:

Primer Effect: It physiologically inhibits ovarian development in worker ants, ensuring their sterility and preventing reproductive conflict within the colony. biologists.comnumberanalytics.comnih.gov

Releaser Effect: It influences worker behavior by reducing aggression. biologists.comnumberanalytics.com Objects coated with synthetic this compound receive less aggression from workers, a behavior that helps maintain the queen's safety and social harmony. numberanalytics.commyrmecologicalnews.org

Table 1: Pheromonal Functions of this compound in Lasius niger

| Effect Type | Biological Response in Worker Ants | Significance for the Colony | Citations |

|---|---|---|---|

| Primer Effect | Inhibition of ovarian development | Maintains reproductive division of labor; prevents worker reproduction | biologists.comnumberanalytics.comnih.gov |

| Releaser Effect | Inhibition of aggressive behavior towards the queen/pheromone source | Ensures queen safety and maintains social cohesion | biologists.comnumberanalytics.commyrmecologicalnews.org |

The biological activity of many chemical compounds is dependent on their three-dimensional structure, or stereochemistry. biologists.combvsalud.org Methyl-branched hydrocarbons like this compound possess a chiral center at the carbon with the methyl group, meaning they can exist in two non-superimposable mirror-image forms called enantiomers: (R)-3-Methylhentriacontane and (S)-3-Methylhentriacontane. biologists.com

Studies on Lasius niger have revealed that the stereochemistry of this compound is crucial to its function and that different enantiomers can elicit distinct responses. annualreviews.orgbiologists.com

Both the (R)- and (S)-enantiomers were found to be effective in suppressing the ovarian development of worker ants (the primer effect). annualreviews.orgbiologists.com

However, the (S)-enantiomer appeared to be more effective at suppressing aggressive behavior (the releaser effect). annualreviews.orgbiologists.comnih.gov

These findings suggest a sophisticated system of chemical perception where the two enantiomers may have additive or distinct roles. biologists.com It has been proposed that the natural queen pheromone in L. niger might be a specific mixture of both (R) and (S) enantiomers, although the exact ratio produced by queens is not yet known. annualreviews.orgbiologists.comnih.gov This differential activity highlights the remarkable specificity of insect chemosensory systems, which can distinguish between subtle differences in molecular shape to mediate complex social behaviors. biologists.com While a study across nine insect orders found that the (R)-configuration was conserved for 36 other methyl-branched CHCs, the case of the L. niger queen pheromone demonstrates that this is not a universal rule and that the biological relevance of each enantiomer must be tested empirically. biologists.comoup.com

Table 2: Differential Bioactivity of this compound Enantiomers in Lasius niger

| Enantiomer | Effect on Worker Ovary Development (Primer) | Effect on Worker Aggression (Releaser) | Citations |

|---|---|---|---|

| (R)-3-Methylhentriacontane | Effective | Less effective | annualreviews.orgbiologists.comnih.gov |

| (S)-3-Methylhentriacontane | Effective | More effective | annualreviews.orgbiologists.comnih.gov |

| Racemic Mixture (R and S) | Effective | Intermediate/Effective | biologists.comnih.gov |

Pheromonal Activity of this compound in Social Insects (e.g., Lasius niger Ant)

Ecological Significance of this compound in Plant-Herbivore and Predator-Prey Dynamics

While the role of this compound in social insect communication is well-established, its direct significance in broader ecological interactions like plant-herbivore and predator-prey dynamics is less clear, with research being limited. However, by considering its function as a cuticular hydrocarbon, its potential roles can be inferred.

In plant-herbivore interactions , this compound has been identified in the cuticular waxes of plants such as Descurainia sophia and as a wax component in Solanum pennellii. oup.comscispace.com The latter is a wild relative of the tomato that produces acyl sugars in its glandular trichomes as a defense against herbivores. oup.com The presence of this hydrocarbon on the plant surface could potentially influence herbivore behavior, either as a feeding deterrent or attractant, though specific studies are lacking.

In predator-prey dynamics , CHCs are known to be critical. annualreviews.orgnumberanalytics.com Predators like spiders can exploit the physical properties of their prey's CHC layer. For example, the adhesion of insects to the capture threads of cribellate spiders is enhanced by interactions with the CHC layer. biologists.comnih.govbiologists.com The specific composition and viscosity of the CHCs can affect the strength of this adhesion, meaning that predators can exert selective pressure on the CHC profiles of their prey. biologists.comnih.gov As a component of many insect cuticles, this compound would contribute to these physical interactions. Furthermore, predatory and parasitic wasps often use the CHC profiles of their hosts as kairomones to locate them. annualreviews.org Therefore, this compound likely plays a role as part of a chemical signature that can betray an insect's presence to its natural enemies.

Interactions of this compound with Microbial Communities and Ecosystem Processes

The interactions between this compound and microbial communities are an emerging area of research. CHCs, once deposited in the environment through footprints or decomposition, can interact with soil microbes. mdpi.commyrmecologicalnews.org

A fascinating and direct interaction involves the pathogenic fungus Entomophthora muscae, which infects house flies. Research has shown that this fungus manipulates its deceased host by altering the levels of cuticular hydrocarbons, including this compound. biorxiv.org This creates a unique volatile blend that acts as a "death perfume," sexually enticing healthy male flies to attempt mating with the infected female cadavers. This necrophilic behavior ensures the close contact needed for the fungus to spread to new hosts, a remarkable example of a microbe hijacking a host's chemical signals for its own transmission. biorxiv.org

Furthermore, some microorganisms are capable of degrading long-chain hydrocarbons. The yeast Rhodotorula mucilaginosa has demonstrated the ability to break down various hydrocarbons, including an isomer of this compound (1this compound), in studies related to the bioremediation of crude oil. biologyjournal.in This suggests that this compound, when introduced into the environment, can be metabolized and recycled by microbial communities, playing a role in ecosystem nutrient cycling. The degradation of CHCs in soil environments over time further implies the action of microbes in breaking down these resilient molecules. mdpi.comnih.gov

Advanced Analytical Methodologies for Detection and Structural Elucidation in 3 Methylhentriacontane Research

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of 3-methylhentriacontane. It is widely employed for its ability to separate volatile compounds and provide detailed structural information for their identification. cranfield.ac.uk In the context of insect studies, GC-MS is the primary analytical tool for characterizing cuticular hydrocarbons. pnas.org

The process typically involves injecting a solvent extract containing the analyte into the GC, where it is vaporized. The gaseous components are then separated as they travel through a long, thin capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. For long-chain hydrocarbons like this compound, columns such as DB-5MS or DB-17MS are frequently used. nih.govbiologists.compnas.org The GC oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column. nih.govoup.com

Upon exiting the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. biologists.compnas.org This high-energy ionization causes the molecules to fragment in a predictable manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of branched alkanes is particularly informative, as cleavage tends to occur at the branching point, favoring the formation of the most stable carbocations. uni-saarland.deneu.edu.tr The mass spectrum of this compound, along with its retention time, can be compared against spectral libraries (e.g., NIST) and known standards for positive identification. oup.comnih.gov High-resolution mass spectrometers can determine the mass of fragments with high accuracy, further confirming the elemental composition. bu.edu.eg

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Description | Common Values/Settings | Reference |

|---|---|---|---|

| Capillary Column | Separates compounds based on volatility and polarity. | DB-5MS (5% phenylmethylsiloxane), DB-17MS (17% phenylmethylsiloxane) | nih.govbiologists.compnas.org |

| Carrier Gas | Inert gas that moves the sample through the column. | Helium | nih.govbiologists.com |

| Injection Mode | Method of introducing the sample into the GC. | Splitless | nih.govoup.com |

| Oven Temperature Program | Controlled heating ramp to elute compounds. | Initial temp 50-150°C, ramped to 280-320°C at 3-5°C/min | nih.govoup.com |

| Ionization Mode | Method for creating ions from molecules. | Electron Impact (EI) at 70 eV | biologists.compnas.org |

| Mass Analyzer | Separates ions based on mass-to-charge ratio. | Quadrupole, Mass-Selective Detector (MSD) | biologists.compnas.org |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Separation

For exceptionally complex mixtures containing numerous isomers and structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.net This technique is particularly valuable in fields like petroleum analysis and the study of insect chemical ecology, where this compound is often one of many components in a dense hydrocarbon profile. plymouth.ac.ukmdpi.com

GCxGC utilizes two different capillary columns connected in series via a modulator. The first column typically separates compounds based on their volatility (a non-polar stationary phase), similar to standard GC. The modulator then traps small, sequential fractions of the effluent from the first column and re-injects them onto a second, shorter column with a different stationary phase (e.g., polarity-based or shape-selective). plymouth.ac.uk This second separation occurs very rapidly, and the process is repeated continuously throughout the analysis.

The result is a two-dimensional chromatogram where compounds are separated by two independent properties. This greatly increases peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a 1D GC analysis. researchgate.net When coupled with a time-of-flight (TOF) mass spectrometer, GCxGC-TOF-MS provides high-quality mass spectra for the highly resolved peaks, enabling confident identification of trace components like this compound in intricate matrices. plymouth.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. While GC-MS is excellent for identification within a mixture, NMR provides definitive information about the carbon-hydrogen framework and the precise connectivity of atoms. biologists.commdpi.com Both ¹H and ¹³C NMR spectra are used. For this compound, the spectra would show characteristic signals for the methyl group, the methine group at the branch point (C3), and the numerous methylene (B1212753) groups of the long alkyl chain. mdpi.comuni-regensburg.de

A crucial application of NMR in this context is stereochemical analysis. This compound is a chiral molecule, existing as two enantiomers: (R)-3-methylhentriacontane and (S)-3-methylhentriacontane. NMR spectroscopy, often performed on synthetically prepared, enantiomerically pure samples, is used to confirm the structure and stereochemistry. biologists.commdpi.com While NMR itself on an achiral solvent does not distinguish between enantiomers, it confirms the constitution of the isolated or synthesized enantiomer. The absolute configuration is typically determined through synthesis from a chiral precursor of known configuration and confirmed with optical rotation measurements. biologists.commdpi.com

Furthermore, NMR can be used to study the conformational behavior of long-chain alkanes. researchgate.net The flexibility of the hentriacontane (B1218953) chain allows for rotation around its carbon-carbon single bonds, leading to various trans and gauche conformers. libretexts.orgkoreascience.kr While complex for such a large molecule, NMR studies on shorter alkanes have shown that J-coupling constants and relaxation times can provide insight into the dynamic conformational preferences of the alkyl chain in solution. researchgate.netaip.orgnih.gov Two-dimensional NMR techniques, such as COSY and NOESY, can further aid in assigning signals and confirming the structure of complex alkanes. nih.govnumberanalytics.com

Table 2: Reported ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Methyl group (on C3) | 19.45 | mdpi.com |

| C1 | 11.62 | mdpi.com |

| C2 | 36.88 | mdpi.com |

| C3 | 31.81 | mdpi.com |

| C4 | 34.62 | mdpi.com |

| C5 | 27.36 | mdpi.com |

| Alkyl chain CH₂ | ~22.91 - 32.16 | mdpi.com |

| Terminal CH₃ | 14.32 | mdpi.com |

Note: Data is for a synthetic sample in CDCl₃. Chemical shifts can vary slightly based on experimental conditions. mdpi.com

Novel Sample Preparation and Extraction Techniques for Low-Abundance this compound

The detection of this compound, especially when present in low quantities, is highly dependent on the efficiency of the sample preparation and extraction method. The conventional technique involves immersing the entire sample (e.g., an insect or plant material) in a non-polar solvent like hexane (B92381) for a period of time. mdpi.comnih.gov The resulting extract, containing a mixture of lipids, is then concentrated. For further purification, the extract may be passed through a silica (B1680970) gel or Florisil column to separate hydrocarbons from more polar compounds. nih.gov To isolate branched alkanes like this compound from straight-chain n-alkanes, molecular sieves (5 Å) are often used, as they selectively adsorb the linear molecules. pnas.orgcsic.es

To overcome the limitations of these often lethal and time-consuming methods, several novel techniques have been developed:

Solid-Phase Microextraction (SPME): This is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. For cuticular hydrocarbons, the fiber can be used in headspace mode or via direct immersion (DI-SPME). researchgate.netnih.gov DI-SPME has been shown to be a highly efficient and sensitive method for extracting insect lipids for GC-MS analysis. nih.gov

Direct Capillary Crushing: A simple method has been described where a small piece of insect cuticle is sealed in a glass capillary, heated in the GC injector, and then crushed. This introduces the thermally desorbed hydrocarbons directly into the GC column without any solvent. researchgate.netnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While HPLC is not typically used for initial extraction, it serves as a powerful downstream fractionation technique. After an initial solvent extraction, RP-HPLC can be used to separate the complex mixture of branched alkanes, allowing for the isolation of highly pure this compound for subsequent structural analysis or bioassays. pnas.org

These innovative approaches offer advantages in terms of speed, sensitivity, reduced solvent consumption, and, in some cases, non-lethal sampling, which is particularly important for behavioral studies in biology. pnas.orgswarthmore.edu

Evolutionary Aspects of 3 Methylhentriacontane Production and Function

Phylogenetic Analysis of Alkane Biosynthetic Pathways Across Diverse Taxa

The ability to synthesize 3-methylhentriacontane is rooted in the broader evolutionary history of alkane biosynthesis in insects. The fundamental pathways for producing CHCs, including n-alkanes, alkenes, and methyl-branched alkanes, were established early in the evolutionary history of insects, as evidenced by their presence in ancient lineages like the Symphyta (sawflies) and primitive Parasitica wasps. nih.gov This suggests that the enzymatic machinery required for creating complex hydrocarbon profiles was in place long before the extensive radiation of social insects. nih.gov

The biosynthesis of CHCs begins with the production of short-chain saturated fatty acids by fatty acid synthases. biorxiv.org These precursors are then modified by a series of enzymes, including elongases that extend the carbon chain, desaturases that introduce double bonds, and reductases and decarboxylases that complete the conversion to a hydrocarbon. biorxiv.org The diversity of CHCs, including methyl-branched alkanes like this compound, arises from variations in these enzymatic steps. biorxiv.org

Phylogenetic analyses of the genes involved in these pathways, such as fatty acid desaturases (FADs), reveal a pattern of repeated evolution. For instance, insect Δ12-desaturases, which are crucial for producing certain pheromone precursors, appear to have evolved multiple times from Δ9-desaturases in different insect taxa. biologists.com This convergent evolution highlights the adaptability of these biosynthetic pathways.

In the Hymenoptera, which includes ants, bees, and wasps, methyl-branched alkanes are a dominant component of their CHC profiles. biorxiv.org However, the complexity of these profiles does not necessarily correlate with sociality. nih.gov Some solitary parasitic wasps exhibit highly complex CHC profiles, suggesting that the capacity for producing a diverse array of hydrocarbons predates the evolution of complex social communication systems. nih.gov This pre-existing diversity, or "spring-loaded" system, likely provided the raw material upon which natural selection could act to shape the specific chemical signals used in social contexts. nih.gov

The evolution of specific CHC profiles can also involve gene silencing or down-regulation rather than outright gene loss. This is demonstrated by closely related sister species having highly divergent CHC profiles, a phenomenon that cannot be predicted solely by their phylogenetic history. nih.gov This indicates a high degree of evolutionary lability in the expression of CHC-related genes.

Adaptive Evolution of this compound as a Functional Trait

This compound has evolved as a multifunctional chemical signal, particularly in social insects. Its primary adaptive role is often as a pheromone that communicates information about an individual's reproductive status and quality.

In the ant Lasius niger, this compound is a key component of the queen pheromone. nih.govtandfonline.com It is present in larger quantities on the queen's cuticle and her eggs compared to workers. nih.gov This chemical signal serves multiple functions that are crucial for maintaining colony structure and reproductive harmony:

Regulation of Worker Reproduction: Synthetic this compound has been shown to inhibit ovarian development in queenless workers. tandfonline.comnih.gov This primer effect ensures that the queen maintains reproductive dominance and that worker efforts are directed towards colony maintenance rather than personal reproduction. nih.gov

Modulation of Aggression: The pheromone also has a releaser effect, reducing worker aggression towards individuals or objects coated with it. tandfonline.comnih.gov This is critical for preventing conflict within the colony and ensuring the queen's safety.

Honest Signaling of Queen Quality: The production of this compound is correlated with queen maturity and fecundity. tandfonline.comnih.gov Furthermore, its production can be diminished by an immune challenge, suggesting it serves as an honest signal of the queen's health and reproductive capacity. tandfonline.comnih.gov Workers are more likely to execute surplus queens that have lower amounts of this chemical, indicating that they use this signal to make decisions that benefit the colony. tandfonline.comnih.gov

The evolution of 3-methylalkanes as fertility signals is not limited to Lasius niger. Similar compounds have been linked to fertility and caste in other ant species, including Camponotus floridanus, Formica fusca, Myrmecia gulosa, and others. nih.gov This suggests convergent evolution, where similar chemical solutions to the problem of signaling reproductive status have arisen independently in different lineages. tandfonline.com

The stereochemistry of this compound is also a factor in its biological activity. Studies on L. niger have tested the effects of the (R)- and (S)-enantiomers. While both were effective at suppressing worker ovarian development, the (S)-enantiomer appeared to be more effective at reducing worker aggression. nih.govbiologists.com This suggests that the natural pheromone may be a specific mixture of enantiomers, highlighting the chemical specificity that can evolve in signaling systems. nih.govbiologists.com

Genetic Constraints and Lability in the Evolution of Cuticular Hydrocarbon Profiles

The evolution of CHC profiles, including the production of this compound, is governed by the underlying genetic architecture. This architecture is often polygenic, meaning that multiple genes contribute to the variation observed in CHC profiles. biorxiv.org

Studies in the desert ant Cataglyphis niger have identified multiple quantitative trait loci (QTLs) associated with variations in different CHCs. biorxiv.org These QTLs, located on several different chromosomes, each explain a significant portion of the variation in specific hydrocarbons. biorxiv.org Candidate genes within these QTLs include those involved in fatty acid elongation and reduction, which are key steps in the CHC biosynthetic pathway. biorxiv.orgbiorxiv.org

In Drosophila melanogaster, variation in CHC profiles has been linked to specific genetic changes. For example, a 16-base-pair deletion in the 5' region of the desaturase gene desat2 is strongly associated with a major polymorphism in the ratio of two key heptacosadienes. pnas.org This demonstrates that relatively small genetic changes can have significant phenotypic effects on chemical signals.

The genetic architecture of CHCs can also exhibit constraints and trade-offs. In Drosophila simulans, strong genetic correlations are often observed between individual CHCs. oup.com For instance, a negative covariance between long-chain and short-chain CHCs has been noted in males. oup.com This suggests that selection acting on one component of the CHC profile may have correlated effects on other components, potentially constraining the independent evolution of different hydrocarbons.

However, the genetic architecture also allows for evolutionary lability. Intersexual genetic covariances for CHCs can be weak and may differ in sign, which could facilitate the evolution of sex-specific CHC profiles. oup.com This is important for the evolution of sex-specific signals used in mate recognition and choice.

The evolution of new functions for CHC-related genes can be facilitated by gene duplication. Gene duplication allows one copy of a gene to maintain its original function while the other is free to evolve a new one. oup.com This process is thought to have played a role in the evolution of the diverse functions of genes in the CHC biosynthetic pathway.

Environmental and Biotic Selection Pressures Shaping this compound Evolution

The evolution of this compound and other CHCs is influenced by a variety of environmental and biotic selection pressures. These external factors can drive changes in the production and function of these chemical signals.

Biotic Pressures:

Social Context: The social environment is a primary driver of CHC evolution in social insects. The need for nestmate recognition, the regulation of reproduction, and the communication of caste and fertility all exert strong selection pressure on CHC profiles. biorxiv.org As discussed previously, this compound's role as a queen pheromone in ants is a clear example of this. nih.govtandfonline.com

Sexual Selection: In many insect species, CHCs play a crucial role in mate choice and reproductive isolation. oup.comuwo.ca Female mate choice can drive the evolution of male CHC profiles, provided there is sufficient genetic variation for these traits. oup.com

Predator-Prey and Host-Parasite Interactions: CHCs can be exploited by natural enemies. Predators and parasitoids may use their prey's or host's CHCs as kairomones to locate them. nih.gov This creates a selective pressure on the prey or host to modify their chemical profile to become less conspicuous.

Environmental (Abiotic) Pressures:

Temperature and Desiccation: The ancestral function of CHCs was likely to provide a waterproof barrier on the insect cuticle to prevent desiccation. biorxiv.org Environmental factors such as temperature and humidity can influence the composition of CHCs. researchgate.net Insects may alter their CHC profiles to adapt to different climatic conditions, which can have secondary effects on their role as chemical signals. researchgate.net For example, changes in temperature can affect the survival of insects and lead to alterations in their cuticular chemical composition. researchgate.net

Diet: The availability of different food sources can influence the production of CHCs. The fatty acid precursors for CHC biosynthesis are derived from the diet, so variations in food quality and composition can affect the resulting hydrocarbon profile. entomoljournal.com

The interplay of these various selection pressures can lead to complex evolutionary outcomes. For instance, a CHC that is optimized for desiccation resistance in a particular environment might not be optimal for its role as a sex pheromone. This can lead to evolutionary trade-offs and the evolution of complex, multi-component chemical signals that balance the demands of different functions.

Future Research Directions and Emerging Paradigms in 3 Methylhentriacontane Studies

Integration of Multi-Omics Technologies for Comprehensive Biological Understanding

A holistic understanding of 3-Methylhentriacontane's function necessitates the integration of various "omics" technologies. This approach allows researchers to connect the genetic blueprint to the final chemical phenotype and its physiological impact. By combining genomics, transcriptomics, proteomics, and metabolomics, scientists can build a comprehensive picture of the molecular systems underpinning the production and perception of this key semiochemical.

Genomics and Transcriptomics : The sequencing of insect genomes and the analysis of gene expression in specific tissues, like oenocytes (where hydrocarbon synthesis occurs), are crucial for identifying the genes involved in the biosynthesis of branched alkanes. scienceopen.comresearchgate.net Comparative transcriptomics, for instance, has been used to study genes that are differentially expressed in response to queen pheromones like this compound in social insects. nih.gov Future studies will likely focus on the regulatory networks that control the expression of these genes, providing insight into how factors like age, social status, and environment modulate this compound production.

Proteomics : This technology can identify and quantify the proteins—specifically the enzymes—that execute the steps in the biosynthetic pathway. Identifying the specific elongases, reductases, and the terminal cytochrome P450 enzymes responsible for creating the 3-methyl branch and the 31-carbon chain is a key goal.

Metabolomics : As the direct study of the chemical fingerprints that cellular processes leave behind, metabolomics is essential for analyzing the entire cuticular hydrocarbon (CHC) profile, of which this compound is a component. researchgate.net This allows researchers to see how changes in gene expression or protein levels affect the final chemical blend on an insect's cuticle. nih.gov

The integration of these datasets is a major future challenge, requiring sophisticated bioinformatics and systems biology approaches to model the complex interactions from gene to function.

| Technology | Application in this compound Research | Potential Insights |

| Genomics | Sequencing and comparing genomes of species that produce this compound. | Identification of core genes (e.g., elongases, P450s) involved in branched-alkane synthesis. scienceopen.com |

| Transcriptomics | Analyzing RNA expression in oenocytes and chemosensory organs under different conditions. | Understanding the regulation of biosynthesis and perception in response to social or environmental cues. nih.gov |

| Proteomics | Identifying and quantifying enzymes and receptors in relevant tissues. | Pinpointing the specific protein machinery responsible for producing and detecting the molecule. |

| Metabolomics | Profiling the complete cuticular hydrocarbon blend. | Quantifying changes in this compound levels relative to other compounds. researchgate.netnih.gov |

Advancements in Microfluidic and Miniaturized Platforms for High-Throughput Analysis

Traditional methods for analyzing cuticular hydrocarbons, such as gas chromatography-mass spectrometry (GC-MS), are powerful but often time-consuming and require lethal solvent extraction, preventing subsequent behavioral observation of the same individual. pnas.orgmdpi.com The future of CHC analysis lies in developing miniaturized, high-throughput platforms that allow for rapid, sensitive, and potentially non-lethal sampling.

Microfluidic "lab-on-a-chip" systems offer a promising avenue. These devices could be designed to handle minute sample volumes, automate sample preparation, and integrate separation and detection technologies. This would enable the rapid profiling of CHC blends from numerous individuals, which is critical for studying the subtle variations in this compound levels across populations or in response to stimuli.

Furthermore, novel analytical techniques are emerging that complement traditional methods. Direct Analysis in Real Time (DART) mass spectrometry, for example, allows for the analysis of surface molecules from living, awake insects with minimal disturbance. pnas.org This opens the door to experiments where an individual's chemical profile can be measured before and after a specific behavioral interaction. Another innovative approach is the use of novel microrheological techniques to study the physical properties, like viscosity, of the entire CHC layer, which is crucial for understanding how these molecules function as a barrier and a signal. nih.gov

Bioengineering and Synthetic Biology Approaches for Modulating Alkane Production

The fields of synthetic biology and metabolic engineering are set to revolutionize the study and application of long-chain alkanes like this compound. nih.govresearchgate.netbiofueljournal.com By engineering microorganisms such as Saccharomyces cerevisiae (yeast) or Escherichia coli to produce these specific molecules, researchers can overcome the challenge of obtaining large quantities of pure compounds for behavioral and physiological experiments. nih.govchalmers.se

The core strategy involves introducing the genetic pathways for alkane biosynthesis into a microbial host. mdpi.com This typically includes:

Introducing Fatty Acyl-CoA Precursors : Engineering the host to produce the necessary very-long-chain fatty acid precursors.

Expressing Key Enzymes : Inserting the genes for the enzymes that convert these precursors into aldehydes and finally into alkanes. A key enzyme family in insects is the cytochrome P450 family CYP4G, which performs the final oxidative decarbonylation step. scienceopen.comnih.govchalmers.se

Optimizing Production : Blocking competing metabolic pathways in the host organism to channel more resources towards alkane production and increase the final yield. researchgate.netbiofueljournal.com

These bio-based production platforms not only provide a sustainable source of this compound for research but also allow scientists to create novel structural analogs. By tweaking the enzymatic pathways, it may become possible to produce variations of the molecule with different chain lengths or branch positions, enabling detailed structure-function relationship studies to determine which molecular features are critical for its biological activity. scienceopen.com

Exploration of Uncharted Ecological Niches and Novel Functional Roles

While this compound is well-documented as a queen pheromone in ants like Lasius niger, where it signals fertility and regulates worker reproduction lukeholman.orgbiologists.comresearchgate.netoup.com, its roles in other species and ecological contexts are largely unknown. Future research will undoubtedly focus on exploring its presence and function across a wider range of insects and even other organisms.

New functional roles are expected to be discovered as researchers look beyond social insects. annualreviews.org For example, studies have detected methyl-hentriacontane in necrophagous flies and Anopheles mosquitoes, suggesting potential functions in development, species recognition, or even mediating interactions with parasites or pathogens. nih.govoup.com In some species, CHCs are involved in chemical mimicry, where a parasite adopts the host's chemical profile to go undetected. scienceopen.com It is conceivable that this compound could play such a role in certain parasitic relationships.

The exploration of uncharted ecological niches—from deep-sea vents to high-altitude ecosystems—may reveal organisms that utilize this compound or similar branched alkanes for entirely novel purposes, adapted to extreme environmental conditions. Given that methyl-branching lowers the melting point of hydrocarbons compared to their straight-chain counterparts, these molecules may be particularly important for maintaining cuticular waterproofing and signaling functions in colder climates. scienceopen.comannualreviews.org

Interdisciplinary Approaches Bridging Synthetic Chemistry, Ecology, and Computational Biology

The most significant breakthroughs in understanding this compound will come from research that transcends traditional disciplinary boundaries. nih.govafricancentreofchemicalecology.com The convergence of synthetic chemistry, ecology, and computational biology will create a powerful synergistic approach.

Synthetic Chemistry : The ability to synthesize specific stereoisomers of this compound is crucial. researchgate.net Research has already shown that the (R) and (S) enantiomers of this compound can have different biological activities in the ant Lasius niger, with one being more effective at suppressing worker aggression. biologists.com Precise synthesis allows for rigorous testing of the behavioral and physiological effects of each enantiomer, something that is impossible when using natural extracts that may contain a mix.

Ecology : Field and laboratory-based ecological studies provide the context for a molecule's function. psu.edu These studies are essential for understanding the selective pressures—such as desiccation risk, predation, and social structure—that have shaped the evolution of CHC profiles. annualreviews.orgoup.com

Computational Biology : Computational approaches are becoming indispensable for making sense of the vast datasets generated by 'omics' technologies and for modeling complex biological phenomena. This can include quantum chemical calculations to predict the physical properties of different CHC isomers, molecular docking simulations to study how this compound interacts with receptor proteins, and systems biology models to simulate its biosynthetic pathways.

By combining these fields, researchers can move from identifying a molecule to synthesizing it, testing its ecological relevance, and modeling its interactions at a molecular level, providing a truly comprehensive understanding of its role in the natural world. mdpi.com

Q & A

Q. What are the established methods for synthesizing and characterizing 3-methylhentriacontane in laboratory settings?

Answer: Synthesis typically involves alkylation or isomerization reactions of long-chain alkanes under controlled conditions. Characterization requires gas-liquid chromatography (GLC) for purity assessment, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For example, GLC retention indices (e.g., 214.0 for this compound) and molecular ion peaks (C34H70, m/z 478.7) are critical . Physical properties like melting points should align with literature values (e.g., Stallberg-Stenhagen & Stenhagen, 1948) . Detailed protocols must specify reagent sources, instrument parameters, and purity thresholds to ensure reproducibility .

Q. How should researchers document experimental protocols for synthesizing branched alkanes like this compound to ensure reproducibility?

Answer:

- Materials : Specify suppliers, purity grades, and batch numbers for reagents (e.g., Cayman Chemical standards, avoiding hazardous handling per safety guidelines) .

- Instrumentation : Detail GLC column type (e.g., nonpolar stationary phase), temperature gradients, and detector settings .

- Data Reporting : Include raw spectral data (e.g., NMR chemical shifts, IR absorption bands) and retention indices in supplementary files .

- Ethics and Safety : Adhere to institutional safety protocols and disclose any modifications to established methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

Answer: Contradictions often arise from variations in sample purity, analytical methods, or environmental conditions. To address this:

- Comparative Analysis : Replicate experiments using identical protocols (e.g., GLC conditions from Abraham et al., 2022) and cross-validate with independent techniques like differential scanning calorimetry (DSC) .

- Metadata Documentation : Record ambient temperature, humidity, and instrument calibration logs during data acquisition .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies in melting points or retention indices .

Q. What advanced analytical strategies are recommended for studying the thermodynamic behavior of this compound in mixed alkane systems?

Answer:

- Phase Behavior Studies : Use high-pressure differential thermal analysis (HP-DTA) to examine melting/crystallization transitions in binary or ternary mixtures.

- Solubility Parameters : Calculate Hansen solubility parameters using the Abraham solvation model, leveraging published L-descriptor data (e.g., L = 15.641 for this compound) .

- Computational Modeling : Pair experimental data with molecular dynamics simulations to predict phase diagrams and intermolecular interactions .

Q. How can researchers design experiments to investigate the ecological or biological relevance of this compound?

Answer:

- Bioactivity Screening : Conduct dose-response assays (e.g., IC50/EC50 measurements) using cell lines or microbial models, with positive/negative controls .

- Environmental Sampling : Use solid-phase microextraction (SPME) coupled with GLC-MS to detect this compound in soil or biofilm samples.

- Ethical Compliance : Obtain permits for field studies and adhere to institutional review board (IRB) guidelines for biological testing .

Methodological Best Practices

Q. What are the critical considerations for publishing spectroscopic and chromatographic data on this compound?

Answer:

- Data Transparency : Provide raw spectral files (e.g., .JCAMP-DX for NMR) and chromatogram baselines in supplementary materials .

- Annotation : Label all peaks in spectra (e.g., δ<sup>1</sup>H 0.88 ppm for terminal methyl groups) and justify assignments with reference compounds .

- Reproducibility Checklists : Include step-by-step protocols for instrument calibration and sample preparation .

Q. How should researchers navigate gaps in the literature on methylated alkane isomers like this compound?

Answer:

- Systematic Reviews : Use databases like SciFinder or Reaxys to compile all known isomers (e.g., 2-methylhentriacontane vs. 3-methyl isomer) and identify understudied analogs .

- Hypothesis-Driven Proposals : Prioritize isomers with structural novelty or predicted bioactivity using QSAR (quantitative structure-activity relationship) models .

- Collaborative Networks : Share preliminary data via preprint platforms to solicit feedback before formal publication .

Data Presentation Guidelines

Table 1. Key Physicochemical Properties of this compound

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Formula | C34H70 | MS (NIST) |

| Retention Index (GLC) | 214.0 | Abraham et al., 2022 |

| Melting Point | 62–64°C | Stallberg-Stenhagen, 1948 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.